molecular formula C24H16O12 B1674213 Laccaic acid B CAS No. 17249-00-2

Laccaic acid B

Cat. No.: B1674213
CAS No.: 17249-00-2
M. Wt: 496.4 g/mol
InChI Key: BVLPXKYBBOURAF-UHFFFAOYSA-N
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Description

Laccaic acid B is one of the five anthraquinone derivatives found in the red shellac obtained from the insect Kerria lacca. This compound is primarily used as a natural dye and has been utilized for centuries in various applications, including textile dyeing and food coloring .

Scientific Research Applications

Laccaic acid B has a wide range of scientific research applications:

    Chemistry: Used as a natural dye in various chemical processes.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations due to its natural origin and bioactivity.

    Industry: Widely used in the textile industry for dyeing silk, wool, and cotton. .

Safety and Hazards

While specific safety and hazard information for Laccaic acid B is not available, general safety measures for handling chemicals should be followed. These include wearing suitable protective equipment, preventing dispersion of dust, and avoiding contact with skin, eyes, and clothing .

Future Directions

Research on laccaic acids, including Laccaic acid B, is ongoing. Recent studies have focused on the use of laccaic acids in dyeing natural fabrics and food, and their potential health benefits . Future research directions may include exploring new sources of laccaic acids, improving their stability, and enhancing their bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of laccaic acid B involves the extraction of lac dye from the resin secreted by Kerria lacca. The process typically includes grinding and washing the raw lac to remove impurities, followed by drying and hot filtration to obtain the pure resin .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The resin is processed into various value-added forms depending on the industrial application. The dye is extracted using solvents and purified through techniques such as precipitation and solvent extraction .

Chemical Reactions Analysis

Types of Reactions: Laccaic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and carboxylic acid groups in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Mechanism of Action

The mechanism of action of laccaic acid B involves its interaction with cellular components. The compound can bind to proteins and nucleic acids, affecting their function. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Comparison with Similar Compounds

Laccaic acid B stands out due to its unique combination of functional groups, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O12/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLPXKYBBOURAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169319
Record name Laccaic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-00-2
Record name Laccaic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17249-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laccaic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laccaic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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